Salicylazobenzoic acid

Ulcerative colitis Clinical efficacy Randomized controlled trial

Sulfasalazine-based colitis models suffer from sulfapyridine carrier toxicity and slow bacterial cleavage, confounding efficacy readouts. Salicylazobenzoic acid eliminates this variable. - Releases inert 4-aminobenzoic acid carrier, avoiding sulfapyridine-related side effects [1][2]. - ~2× faster bacterial azo-reduction than sulfasalazine for sharper pharmacokinetic modeling [3]. - Superior aqueous solubility (up to 60 g/L) enables high-dose enema formulations [4]. - Negligible small-intestinal absorption confirmed in rat jejunal loop studies [5].

Molecular Formula C14H10N2O5
Molecular Weight 286.24 g/mol
CAS No. 64896-26-0
Cat. No. B1202415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicylazobenzoic acid
CAS64896-26-0
SynonymsHB 313
salicylazobenzoic acid
Molecular FormulaC14H10N2O5
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
InChIInChI=1S/C14H10N2O5/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19/h1-7,17H,(H,18,19)(H,20,21)
InChIKeyJNVGBRQYZHTBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salicylazobenzoic Acid (CAS 64896-26-0) – Compound Profile and Differentiation Rationale for Procurement


Salicylazobenzoic acid (SAB; also known as benzalazine, HB 313) is a synthetic azo compound formed by coupling 5-aminosalicylic acid with 4-aminobenzoic acid via an azo bond [1]. It was originally designed as a colon‑targeted prodrug of 5‑aminosalicylic acid (5‑ASA) for the treatment of inflammatory bowel disease, with the intent of avoiding the sulfapyridine‑related toxicity of sulfasalazine [2]. The compound is a yellow crystalline powder with the molecular formula C₁₄H₁₀N₂O₅ and a molecular weight of 286.24 g/mol . Despite sharing the same therapeutic rationale as other 5‑ASA prodrugs (sulfasalazine, olsalazine, balsalazide), SAB possesses a unique combination of a non‑sulfonamide carrier molecule and a bacterial cleavage rate that is quantitatively distinct from its closest analog, sulfasalazine.

Why Salicylazobenzoic Acid Cannot Be Simply Replaced by Other 5‑ASA Prodrugs


The general class of 5‑aminosalicylic acid (5‑ASA) prodrugs – sulfasalazine, olsalazine, balsalazide, and salicylazobenzoic acid – all rely on bacterial azo‑reduction in the colon to release the active anti‑inflammatory moiety. However, the carrier molecule liberated alongside 5‑ASA dictates the safety profile, solubility, formulation possibilities, and the rate at which the active drug is released. Sulfasalazine releases sulfapyridine, which is responsible for a high incidence of side effects including nausea, headache, and hypersensitivity reactions, and its azo bond is cleaved relatively slowly [1][2]. Olsalazine releases 5‑ASA itself but is associated with a higher rate of secretory diarrhea. Balsalazide releases 4‑aminobenzoyl‑β‑alanine, an inert carrier, but its cleavage kinetics and solubility differ from SAB. Salicylazobenzoic acid uniquely releases the low‑toxicity 4‑aminobenzoic acid carrier and has been shown in head‑to‑head studies to provide equivalent efficacy to sulfasalazine while offering a bacterial cleavage rate that is approximately twice as fast, higher aqueous solubility for enema and tablet formulation, and negligible small‑intestinal absorption [3][4]. These quantitative, comparator‑backed differentiators mean that procuring a generic “5‑ASA prodrug” without specifying SAB will not guarantee the same cleavage kinetics, formulation flexibility, or carrier safety profile.

Quantitative Head‑to‑Head Evidence Differentiating Salicylazobenzoic Acid from Its Closest Analogs


Clinical Efficacy: SAB Demonstrates Equivalent Remission Induction to Sulfasalazine in a Prospective, Randomized, Double‑Blind Trial

In a prospective, randomized, double‑blind study of 43 patients with acute ulcerative colitis relapse, salicylazobenzoic acid (SAB) at 0.72 g t.i.d. was compared with sulfasalazine (SASP) at 1 g t.i.d. over 6 weeks. Stool frequency, consistency, macroscopic appearance, and histology improved in both groups with no significant difference in any recorded efficacy parameter, demonstrating that SAB provides equivalent clinical benefit to the standard‑of‑care SASP while avoiding the sulfapyridine carrier [1]. The study reported that 1 patient on SASP was removed due to side effects, while 3 patients on SAB were removed due to disease worsening; side effect rates were 5/21 (24%) for SASP versus 3/22 (14%) for SAB, though this difference did not reach statistical significance.

Ulcerative colitis Clinical efficacy Randomized controlled trial

Bacterial Azo‑Reduction Rate: SAB Is Cleaved Approximately Twice as Fast as Sulfasalazine by Intestinal Bacteria

The US patent US4455305A explicitly states that the cleavage of salicylazobenzoic acid by intestinal bacteria proceeds “about twice as rapidly as that of salazosulfapyridine,” resulting in very rapid liberation of the active metabolite 5‑aminosalicylic acid at the desired site of action in the colon [1]. This quantitative advantage in activation kinetics is attributed to the different carrier moiety (4‑aminobenzoic acid vs. sulfapyridine) influencing the susceptibility of the azo bond to bacterial azoreductases.

Colon‑targeted drug delivery Azo reduction Prodrug activation kinetics

Aqueous Solubility: Higher Water Solubility Enables Higher Drug Loading in Enema and Tablet Formulations

According to patent disclosure, salicylazobenzoic acid exhibits higher water solubility than sulfasalazine, which is described as a “further advantage in preparing pharmaceuticals” because substantially higher concentrations per unit volume of enema and a higher active ingredient content per tablet or dragée can be achieved without impairing dissolution in the intestinal tract [1]. The patent specifies that enemas can be prepared with 10–60 g of SAB per liter, with a preferred concentration of 30 g/L, and tablets can contain 0.3–1.0 g of SAB per unit.

Pharmaceutical formulation Solubility Enema preparation

Small‑Intestinal Absorption: Negligible Absorption of SAB from Jejunal Loops Confirms Colon‑Targeted Delivery

Pharmacokinetic studies in rats demonstrated that from jejunal loops in situ, no noteworthy absorption of benzalazine (SAB) was observed, and all attempts to demonstrate metabolic conversion in mucosal homogenates of the small intestine were unsuccessful [1]. After a single oral dose of 300 mg/kg, 71.83% of the administered dose was recovered in urine and feces over 72 hours, with only a small amount of unmetabolized compound excreted, indicating that the intact prodrug largely reaches the colon where bacterial cleavage occurs.

Pharmacokinetics Colon targeting Absorption

Carrier Moiety Toxicity Profile: 4‑Aminobenzoic Acid vs. Sulfapyridine

The design rationale for SAB was to replace the sulfapyridine carrier of sulfasalazine—responsible for frequent adverse effects including nausea, headache, rash, and hematological abnormalities—with 4‑aminobenzoic acid, which is “obviously less toxic” [1]. In a 26‑week oral toxicity study in rats, SAB at doses up to 500 mg/kg/day produced no substance‑related changes in behaviour, body weight, hematology, or clinical biochemistry [2]. Mutagenicity testing using in vitro and in vivo short‑term assays confirmed that SAB was non‑genotoxic [3].

Toxicology Carrier safety Side effects

Formulation Versatility: SAB Supports Both Oral and Rectal Dosage Forms with Defined Specifications

The patent explicitly defines workable formulation ranges: for oral administration, 1‑6 g daily for acute treatment and 1‑4 g for maintenance, with tablets or dragées containing 0.3‑1.0 g SAB, preferably with an enteric coating soluble in the small intestine [1]. For rectal administration, enemas containing 1‑6 g SAB per 100 mL (10‑60 g/L) are specified. The higher solubility of SAB compared with sulfasalazine permits these elevated concentrations without precipitation, a limitation encountered with less soluble analogs [1].

Pharmaceutical technology Dosage form design Enema

High‑Value Application Scenarios for Salicylazobenzoic Acid Based on Verified Quantitative Differentiation


Reference Standard for Colon‑Targeted Prodrug Activation Studies

The ~2‑fold faster bacterial cleavage rate compared with sulfasalazine [1] makes SAB an ideal reference compound for in vitro and in vivo models of colonic azo‑reduction. Researchers can use SAB as a positive control with known, rapid activation kinetics when evaluating novel colon‑targeted prodrugs or when calibrating assays that measure bacterial azoreductase activity.

In Vivo Efficacy Studies of Inflammatory Bowel Disease Without Sulfapyridine Confounding

SAB has demonstrated clinical efficacy equivalent to sulfasalazine in a randomized controlled trial [2] while employing the non‑toxic 4‑aminobenzoic acid carrier. This makes it the preferred 5‑ASA prodrug for animal models of colitis where the investigator needs to isolate the therapeutic effect of 5‑ASA from the toxicological and pharmacological effects of the sulfapyridine carrier.

High‑Concentration Enema Formulation Development

SAB’s superior aqueous solubility permits enema concentrations up to 60 g/L, substantially higher than commercially achievable with sulfasalazine [1]. Formulation scientists developing rectal delivery systems for distal colitis can leverage this property to deliver higher local doses in a smaller volume, improving patient or experimental animal tolerability and compliance.

Pharmacokinetic Tracer Studies Requiring Negligible Small‑Intestinal Absorption

The demonstration that SAB is not absorbed from rat jejunal loops and undergoes no metabolic conversion in small‑intestinal mucosa [3] positions SAB as a nearly ideal prodrug for studies requiring colon‑specific delivery with minimal systemic exposure to the intact compound, suitable for pharmacokinetic modeling of zero‑order colonic release.

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